![molecular formula C22H22N4O3S2 B2496199 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-61-2](/img/structure/B2496199.png)
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3S2 and its molecular weight is 454.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
Compounds with structures incorporating elements such as 1,3,4-thiadiazole and thiophene moieties have been synthesized and evaluated for their biological activities. For instance, certain derivatives have shown promising antimicrobial and anticancer activities. The presence of thiadiazole and other heterocyclic components suggests potential application in designing drugs with antimicrobial and anticancer properties (Başoğlu et al., 2013; Tiwari et al., 2017).
Biological Activity Screening
The incorporation of thiadiazole, thiazole, and related heterocycles into compounds has been a common strategy in medicinal chemistry to explore various biological activities. Research has shown that such compounds can exhibit a range of activities including antiurease, antilipase, and growth stimulant properties, suggesting their application in enzyme inhibition and agriculture (Knyazyan et al., 2013).
Synthesis and Chemical Reactivity Studies
The structural complexity and the presence of multiple reactive functional groups in compounds similar to N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide allow for diverse chemical reactions and synthetic applications. Studies have focused on the synthesis of novel derivatives and exploring their chemical reactivity, providing insights into the construction of complex molecules for various applications (Remizov et al., 2019).
Drug Design and Molecular Docking Studies
Compounds with thiadiazole and related heterocycles have been subjects of drug design and molecular docking studies to understand their interaction with biological targets. This includes exploring their potential as enzyme inhibitors or receptor antagonists, which can lead to the development of new therapeutic agents (Tiwari et al., 2018).
Noncovalent Interaction Analysis
The analysis of noncovalent interactions in molecules containing thiadiazole and other heterocyclic components is crucial for understanding their molecular properties and interactions with biological targets. Research in this area can provide valuable insights into the design of molecules with specific binding characteristics (El-Emam et al., 2020).
Mechanism of Action
Target of action
The compound contains a thiadiazole ring, which is found in many biologically active compounds . Compounds with this structure often have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Result of action
Without specific studies on this compound, it’s difficult to say what the exact molecular and cellular effects of its action would be. Given the biological activities associated with thiadiazole derivatives, it could potentially have effects such as inhibiting viral replication (if it has antiviral activity), reducing inflammation (if it has anti-inflammatory activity), or killing cancer cells (if it has anticancer activity) .
properties
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c27-19(23-13-18-7-4-12-29-18)14-30-22-26-25-21(31-22)24-20(28)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLJZSGAPJUZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide |
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